molecular formula C23H36N2O4S B12275345 (1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine]

(1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine]

Cat. No.: B12275345
M. Wt: 436.6 g/mol
InChI Key: HKBIALNUFWUEHZ-UHFFFAOYSA-N
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Description

(1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of functional groups, including a tert-butylsulfinyl group, a Boc-protected amine, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving an indane derivative and a piperidine derivative.

    Introduction of the Boc-Protected Amine: The Boc-protected amine group is introduced through a nucleophilic substitution reaction.

    Addition of the tert-Butylsulfinyl Group: The tert-butylsulfinyl group is added using a sulfinylation reaction, typically involving tert-butylsulfinyl chloride and a suitable base.

    Methoxylation: The methoxy group is introduced through an O-methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activity.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the Boc-protected amine group can interact with active sites of enzymes, while the tert-butylsulfinyl group can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    ®-N-((S)-1,3-dihydrospiro[indane-2,4’-piperidine]-1-yl)-2-methylpropane-2-sulfinamide: This compound shares a similar spirocyclic structure and sulfinyl group but lacks the Boc-protected amine and methoxy group.

    Indane-1,3-dione derivatives: These compounds have a similar indane core but differ in their functional groups and overall structure.

Uniqueness

The uniqueness of (1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] lies in its combination of functional groups, which confer specific reactivity and potential applications. The presence of the Boc-protected amine and methoxy group distinguishes it from other similar compounds, making it a valuable tool in various fields of research.

Properties

Molecular Formula

C23H36N2O4S

Molecular Weight

436.6 g/mol

IUPAC Name

tert-butyl 1-(tert-butylsulfinylamino)-6-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C23H36N2O4S/c1-21(2,3)29-20(26)25-12-10-23(11-13-25)15-16-8-9-17(28-7)14-18(16)19(23)24-30(27)22(4,5)6/h8-9,14,19,24H,10-13,15H2,1-7H3

InChI Key

HKBIALNUFWUEHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=C(C=C3)OC

Origin of Product

United States

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